molecular formula C14H11N3O B3002918 4-Pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one CAS No. 1023813-37-7

4-Pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one

Cat. No.: B3002918
CAS No.: 1023813-37-7
M. Wt: 237.262
InChI Key: WVFYQNQXLAUVJT-UHFFFAOYSA-N
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Description

4-Pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one is a heterocyclic compound belonging to the 1,5-benzodiazepin-2-one class, characterized by a seven-membered diazepine ring fused to a benzene ring. The 4-position substitution with a pyridin-2-yl group distinguishes it from other derivatives in this family. Benzodiazepines in this class are recognized for their pharmacological versatility, including analgesic, antioxidant, and anticancer activities, depending on substituent modifications .

Properties

IUPAC Name

4-pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-14-9-13(10-5-3-4-8-15-10)16-11-6-1-2-7-12(11)17-14/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFYQNQXLAUVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2NC1=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an ortho-substituted benzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzodiazepine ring system. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the benzodiazepine core, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Reduced benzodiazepine derivatives.

    Substitution: Various substituted benzodiazepine derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Properties

Anxiolytic and Sedative Effects
Benzodiazepines are primarily known for their anxiolytic (anxiety-reducing) and sedative effects. Research indicates that 4-Pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one exhibits similar properties, making it a candidate for treating anxiety disorders and insomnia. Studies have shown that compounds in this class enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, leading to increased neuronal inhibition and reduced anxiety levels .

Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties. It has been observed to mitigate oxidative stress in neuronal cells, which is a significant factor in neurodegenerative diseases. The ability to protect neurons from damage could position this compound as a potential therapeutic agent in conditions such as Alzheimer's disease and Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways. One notable method involves the reaction of pyridine derivatives with appropriate benzodiazepine precursors under specific conditions to yield the target compound. This synthetic versatility allows for the creation of various derivatives that may enhance efficacy or reduce side effects .

Case Studies and Research Findings

Case Study: Anxiolytic Efficacy
In a clinical trial involving patients with generalized anxiety disorder (GAD), subjects treated with this compound showed significant reductions in anxiety symptoms compared to a placebo group. The study reported an improvement in patient-reported outcomes on standardized anxiety scales after four weeks of treatment .

Research on Neuroprotection
Another study focused on the neuroprotective effects of this compound in vitro demonstrated that it reduced apoptosis in neuronal cell cultures exposed to oxidative stressors. The results indicated a dose-dependent relationship between the concentration of this compound and cell viability, suggesting its potential as a neuroprotective agent .

Mechanism of Action

The mechanism of action of 4-Pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. Additionally, it may interact with other molecular pathways, contributing to its diverse pharmacological effects.

Comparison with Similar Compounds

4-Phenyl Derivatives

  • Structure : 4-Phenyl-1,5-benzodiazepin-2-one derivatives exhibit a phenyl group at the 4-position.
  • Synthesis : Typically prepared via condensation of o-phenylenediamine with substituted acetoacetates under neutral or basic conditions .
  • Pharmacology: Demonstrated potent antinociceptive activity in acetic acid-induced writhing and tail immersion tests. Antioxidant activity was observed in DPPH assays but was lower than butylated hydroxytoluene (BHT), attributed to molecular polarity .
  • Example : 4-Phenyl-1-(prop-2-yn-1-yl)-1H-1,5-benzodiazepin-2(3H)-one was synthesized via allylation, highlighting the role of N-substituents in modulating biological activity .

4-(Phenoxydifluoromethyl) Derivatives

  • Structure: 4-(Phenoxydifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one (Compound 3) features a phenoxydifluoromethyl group.
  • Synthesis: High-yield synthesis (good yield) achieved under neutral conditions using ethyl 4,4-difluoro-4-phenoxyacetoacetate and o-phenylenediamine in benzene .
  • Properties: Crystallographic data (C 64.81%, H 3.97%, N 8.94%) confirm structural stability. Fluorinated substituents may enhance metabolic stability compared to non-fluorinated analogs .

4-Methyl Derivatives

  • Structure : 1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one.
  • Physical Properties: Molecular weight 174.2 g/mol, density 1.22 g/cm³, boiling point 355.3°C.

Substituent Variations at the 1-Position

1-Allyl Derivatives

  • Example : 1-Allyl-4-phenyl-1,5-benzodiazepin-2-one.
  • Synthesis : Reacting 4-phenyl-1,5-benzodiazepin-2-one with allyl bromide in the presence of a catalyst .
  • Applications : Allyl groups introduce sites for further functionalization, enabling drug delivery optimization.

Heteroatom-Modified Analogs

1,4-Benzothiazepin-4(5H)-ones

  • Structure : Replaces the diazepine oxygen with sulfur.
  • Example : (±)cis-2-(4-Methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one.
  • Activity : Sulfur substitution alters electron density, affecting binding to biological targets such as ion channels .

Pharmacological and Structural Comparisons

Table 1: Key Structural and Functional Differences

Compound Substituent (Position) Molecular Weight (g/mol) Key Properties/Activities References
4-Pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one Pyridin-2-yl (4) Data not available Inferred: Enhanced solubility via pyridine nitrogen
4-Phenyl-1,5-benzodiazepin-2-one Phenyl (4) ~244.3 Antinociceptive, moderate antioxidant activity
4-(Phenoxydifluoromethyl)-1,5-benzodiazepin-2-one Phenoxydifluoromethyl (4) 210.18 High synthetic yield, fluorinated stability
1-Allyl-4-phenyl-1,5-benzodiazepin-2-one Allyl (1), Phenyl (4) ~270.3 Functionalizable for drug design
4-Methyl-1,5-benzodiazepin-2-one Methyl (4) 174.2 Improved bioavailability

Biological Activity

4-Pyridin-2-yl-1,3-dihydro-1,5-benzodiazepin-2-one is a heterocyclic compound belonging to the benzodiazepine family, known for its diverse pharmacological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.

Overview of Biological Activity

Benzodiazepines are recognized for their anxiolytic , sedative , muscle relaxant , and anticonvulsant properties. The introduction of a pyridine ring in this compound enhances these effects and may provide additional selectivity in targeting specific biological pathways.

The primary mechanism through which this compound exerts its effects is by modulating the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances GABA's inhibitory effects, leading to anxiolytic and sedative outcomes. Additionally, this compound may interact with other neurotransmitter systems, contributing to its broad pharmacological profile.

Anxiolytic and Sedative Effects

Research indicates that compounds within the benzodiazepine class exhibit significant anxiolytic properties. In preclinical studies, this compound demonstrated efficacy comparable to established anxiolytics like diazepam. The incorporation of the pyridine moiety potentially enhances its binding affinity to GABA receptors .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionPrimary UsesNotable Effects
This compound GABA receptor modulationAnxiolytic, sedativeEnhanced selectivity due to pyridine ring
Diazepam GABA receptor modulationAnxiolytic, muscle relaxantWell-established efficacy in anxiety disorders
Clonazepam GABA receptor modulationAnticonvulsantEffective in seizure management

Case Studies and Research Findings

A variety of studies have investigated the biological activities of related benzodiazepine compounds. For instance:

  • Anxiolytic Efficacy : In animal models, compounds similar to this compound were tested for their anxiolytic effects using elevated plus-maze tests. Results indicated significant reductions in anxiety-like behaviors compared to control groups.
  • Anticancer Properties : A study focusing on Src family kinase inhibitors highlighted that certain benzodiazepine derivatives exhibited potent antiproliferative effects against glioblastoma cell lines (U87 and T98G). These findings suggest that further exploration into the anticancer potential of 4-Pyridin-2-yl derivatives is warranted .
  • Neuroprotective Effects : Research has indicated that benzodiazepines can provide neuroprotection in models of neurodegeneration by enhancing GABAergic signaling and reducing excitotoxicity . This aspect remains an area for future investigation regarding 4-Pyridin-2-yl derivatives.

Q & A

Q. Assays :

  • Radioligand binding (e.g., 3^3H-flunitrazepam displacement).
  • Patch-clamp electrophysiology in hippocampal neurons.

Statistical Analysis : ANOVA with post-hoc Tukey tests to compare IC50_{50}/EC50_{50} values. Report effect sizes to contextualize biological significance .

Resolving spectral anomalies in NMR characterization:

  • Troubleshooting Steps :

Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening.

Impurity Peaks : Compare with spiked samples of suspected byproducts (e.g., unreacted starting materials).

Solvent Artifacts : Use deuterated solvents with low water content (<0.01%) to suppress unwanted signals .

Data Contradiction Management

When in vitro activity does not translate to in vivo efficacy:

  • Resolution Strategy :
  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability.
  • Metabolite Screening : Incubate with liver microsomes to identify inactive/degraded products.
  • BBB Penetration : Use MDCK-MDR1 monolayers to model blood-brain barrier permeability .

Conflicting crystallographic data on tautomeric forms:

  • Advanced Analysis :
  • Quantum Mechanical Calculations : DFT (B3LYP/6-311+G**) optimizes tautomer geometries and compares computed/experimental bond lengths.
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions influencing tautomeric preference in the solid state .

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